3-(Tetrahydrofuran-3-yl)propanenitrile
Description
Significance of Nitrile Functional Groups in Advanced Chemical Synthesis
The nitrile, or cyano, functional group (-C≡N) is a cornerstone of modern organic synthesis due to its unique electronic properties and versatile reactivity. The carbon-nitrogen triple bond creates a linearly arranged, electron-deficient carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for the transformation of nitriles into a variety of other important functional groups, including amines, carboxylic acids, amides, and ketones. nih.gov
Furthermore, the nitrile group can act as a key component in the construction of complex molecular architectures. Its ability to participate in cycloaddition reactions and to activate adjacent carbon atoms for further functionalization has made it an indispensable tool for synthetic chemists. In medicinal chemistry, the nitrile group is often employed as a bioisostere for carbonyl groups or as a key interacting element with biological targets. nih.gov Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide range of medical conditions, with many more in clinical development. nih.gov
Overview of Cyclic Ether Compounds as Synthetic Targets, with Emphasis on Tetrahydrofuran (B95107) Derivatives
Cyclic ethers are heterocyclic compounds containing an oxygen atom within a ring structure. Among these, tetrahydrofuran (THF), a five-membered ring, is a particularly prominent motif in biologically active molecules and natural products. The THF ring is found in a diverse array of compounds, including lignans, polyether ionophores, and macrodiolides, which exhibit a broad spectrum of biological activities such as antitumor, antimicrobial, and antiprotozoal effects. nih.gov
The prevalence of the tetrahydrofuran core in pharmaceuticals and natural products has driven the development of numerous stereoselective methods for its synthesis. nih.gov Strategies for constructing substituted tetrahydrofurans often involve nucleophilic substitution reactions, [3+2] cycloaddition and annulation reactions, and various cyclization processes. nih.gov The ability to control the stereochemistry of substituents on the THF ring is crucial for achieving the desired biological activity.
Research Trajectories for 3-(Tetrahydrofuran-3-yl)propanenitrile and Related Structures in Chemical Academia
While specific research on this compound is not extensively documented in publicly available literature, the compound's structure, which combines a nitrile functional group with a tetrahydrofuran ring, places it at the intersection of several important areas of chemical research. The exploration of such hybrid molecules is a promising avenue for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science.
The synthesis of 3-substituted tetrahydrofurans is a well-established field, with methods such as the redox-relay Heck reaction providing efficient routes to these structures. nih.gov Similarly, the formation of propanenitrile side chains can be achieved through various standard synthetic transformations, including nucleophilic substitution with cyanide ions or the dehydration of corresponding amides. chemistrysteps.com
Given the known biological activities of many tetrahydrofuran derivatives and the versatile reactivity of the nitrile group, future research on this compound and its analogues could focus on several key areas:
Medicinal Chemistry: The compound could be investigated as a scaffold for the development of new therapeutic agents. The tetrahydrofuran ring could provide a basis for interaction with biological targets, while the nitrile group could be used for fine-tuning electronic properties or as a handle for further functionalization.
Organic Synthesis: The molecule could serve as a versatile building block for the synthesis of more complex structures. The nitrile group can be transformed into a variety of other functionalities, and the tetrahydrofuran ring can influence the stereochemical outcome of reactions at or near the side chain.
Materials Science: The polar nature of both the ether and nitrile groups could impart interesting properties to materials incorporating this structure, such as polymers or liquid crystals.
The synthesis and study of compounds like this compound are likely to be driven by the ongoing search for novel molecular architectures with unique and useful properties. As synthetic methodologies continue to advance, the exploration of such previously unexamined chemical space will undoubtedly lead to new discoveries and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-4-1-2-7-3-5-9-6-7/h7H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDULDAHBIYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Tetrahydrofuran 3 Yl Propanenitrile and Analogues
Strategies for Carbon-Carbon Bond Formation in the Propanenitrile Moiety
The formation of the propanenitrile side chain attached to the tetrahydrofuran (B95107) ring at the 3-position requires robust and versatile carbon-carbon bond-forming reactions. Several classical and modern synthetic methods can be adapted for this purpose.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of synthesizing 3-(Tetrahydrofuran-3-yl)propanenitrile, a plausible approach involves the reaction of a tetrahydrofuran-based Michael acceptor with a cyanide-containing nucleophile, or vice-versa.
A proposed synthetic route could involve the use of a suitable Michael acceptor, such as 3-vinyltetrahydrofuran, and a cyanide source like sodium cyanide. The reaction would be catalyzed by a base to generate the cyanide anion, which then attacks the β-carbon of the vinyl group. Subsequent protonation would yield the target propanenitrile. Alternatively, a tetrahydrofuran-3-yl based nucleophile could be reacted with acrylonitrile (B1666552). nih.govmasterorganicchemistry.com The reaction of phenylacetonitrile (B145931) with acrylonitrile, for instance, proceeds via a Michael addition to form a dinitrile, highlighting the feasibility of using nitrile-containing compounds in such reactions. researchgate.net
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Reference |
| Phenylacetonitrile | Acrylonitrile | Base | 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile | researchgate.net |
| Diethyl malonate | (E)-nitroalkene | Thiourea (R,R)-13 / solvent-free | (S)-nitro ester | mdpi.com |
| Meldrum's acid | (E)-nitroalkene | Squaramide (R,R)-39 | Michael adduct | mdpi.com |
Knoevenagel Condensation Approaches with Nitrile Precursors
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This method is particularly useful for the synthesis of α,β-unsaturated nitriles.
A potential pathway to this compound via this method would start with tetrahydrofuran-3-carbaldehyde. This aldehyde can undergo a Knoevenagel condensation with a nitrile precursor, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or triethylamine. mdpi.comunifap.briosrjournals.org This would yield an α,β-unsaturated nitrile, which could then be reduced to the desired saturated propanenitrile. The reduction of the double bond can be achieved through catalytic hydrogenation. Studies on the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with various active methylene (B1212753) compounds demonstrate the broad applicability of this reaction to heterocyclic aldehydes. mdpi.com
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |
| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Ca:Ba carbonate / 100 °C / 1 h | (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | 87% | mdpi.com |
| Benzaldehyde | Malononitrile | Basic ionic liquid / RT | α,β-unsaturated dinitrile | High | iosrjournals.org |
| Aromatic aldehydes | Ethyl cyanoacetate | DABCO / aqueous medium | Knoevenagel adduct | 92-99% | researchgate.net |
Aldol (B89426) Condensation Variants Leading to β-Ketonitriles
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. While the direct synthesis of this compound via a standard Aldol reaction is not straightforward, variants of this reaction can be employed to generate key intermediates like β-ketonitriles.
A hypothetical multi-step approach could involve the Aldol condensation of tetrahydrofuran-3-one with a protected cyano-containing ketone or aldehyde. The resulting β-hydroxy ketone could then be dehydrated and the keto group subsequently removed or converted to a methylene group through reactions like the Wolff-Kishner or Clemmensen reduction. The Knoevenagel reaction is itself considered a modification of the Aldol condensation. iosrjournals.org
| Enolate Source | Carbonyl Compound | Conditions | Product Type |
| Ketone | Aldehyde | Base or Acid | β-Hydroxy ketone |
| Aldehyde | Aldehyde | Base or Acid | β-Hydroxy aldehyde |
| Ester | Ester | Strong Base (e.g., LDA) | β-Keto ester |
Decarboxylative Cyanation Techniques
Decarboxylative cyanation has emerged as a powerful method for the synthesis of nitriles from carboxylic acids. chemrevlett.com This transformation involves the replacement of a carboxylic acid group with a nitrile group, effectively forming a carbon-carbon bond while releasing carbon dioxide. This method is advantageous due to the wide availability of carboxylic acids and the often mild reaction conditions. nih.gov
For the synthesis of this compound, a suitable precursor would be 3-(tetrahydrofuran-3-yl)propanoic acid. This carboxylic acid could be subjected to decarboxylative cyanation using various modern protocols. These methods often employ photoredox catalysis or transition metal catalysis (e.g., copper or palladium) in the presence of a cyanating agent. The reaction proceeds via the formation of a radical intermediate from the carboxylic acid, which is then trapped by a cyanide source.
| Carboxylic Acid | Cyanating Agent | Catalyst/Conditions | Product | Reference |
| Aryl carboxylic acids | Malononitrile or AMBN | Cu-mediated / aerobic | Aryl nitriles | |
| Alkyl carboxylic acids | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic cyanation pathway | Alkyl nitriles | nih.gov |
| Aliphatic carboxylic acids | PhSO2N3 | AgF/K2S2O8 | Alkyl azides (related transformation) | chemrevlett.com |
Ring-Forming Syntheses of the Tetrahydrofuran Core Structure
Intramolecular Hydroalkoxylation Reactions
Intramolecular hydroalkoxylation involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule, leading to the formation of a cyclic ether. This method is highly atom-economical and can be catalyzed by a variety of transition metals, including gold, nickel, and iodine. rsc.orgorganic-chemistry.org
To synthesize a tetrahydrofuran ring via this method, a homoallylic alcohol (an alcohol with a double bond at the γ,δ-position) is typically used as the starting material. The catalyst facilitates the cyclization of the alcohol onto the alkene, forming the five-membered tetrahydrofuran ring. nih.gov For instance, gold-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters has been shown to produce 2,5-dihydrofurans in good to excellent yields. organic-chemistry.org Similarly, nickel-catalyzed reductive cyclization of O-alkynones is effective for constructing chiral tetrahydrofuran rings. rsc.org
| Substrate | Catalyst/Conditions | Product | Yield | Reference |
| O-Alkynones | Ni/DI-BIDIME, triethylsilane | Chiral tetrahydrofurans with tertiary allylic alcohols | up to 99% | rsc.org |
| Hydroxyallenic esters | Ph3PAuCl, AgOTf / CH2Cl2 / 25 °C / 1 h | 2-Alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans | Good to excellent | organic-chemistry.org |
| Homoallylic alcohols | HTIB, I2 (cat.) / MeOH | Tetrahydrofuran derivatives | - | nih.gov |
Photo-Catalyzed C-H Functionalization of Oxacycles
Photo-catalyzed C-H functionalization has emerged as a powerful tool for the direct installation of functional groups onto otherwise inert C-H bonds, proceeding under mild conditions and often with high selectivity. In the context of oxacycles like tetrahydrofuran, research has predominantly focused on the activation of the α-C–H bonds, which are adjacent to the ring oxygen and are more readily activated due to their hydridic nature. However, the selective functionalization of the β-C–H bonds (at the 3- and 4-positions) presents a greater challenge due to their lower reactivity.
While direct photo-catalyzed β-C–H cyanoalkylation of tetrahydrofuran to produce this compound has not been extensively reported, the principles of this methodology suggest a plausible synthetic route. Such a transformation would likely involve a hydrogen atom transfer (HAT) process, where a photocatalyst, upon excitation by light, abstracts a hydrogen atom from the 3-position of the tetrahydrofuran ring. The resulting carbon-centered radical could then engage with a suitable cyanomethyl or cyanoethyl radical precursor to form the desired carbon-carbon bond.
A hypothetical reaction scheme is presented below:
| Reactants | Catalyst/Reagents | Product |
| Tetrahydrofuran, Cyanoalkyl radical precursor | Photocatalyst (e.g., decatungstate salt), Light (UV or visible) | This compound |
The success of such a reaction would be highly dependent on the selectivity of the HAT process for the β-position over the more reactive α-position. The choice of photocatalyst and reaction conditions would be critical in achieving the desired regioselectivity.
Redox-Relay Heck Reactions for Substituted Tetrahydrofurans
Redox-relay Heck reactions have been developed as an elegant strategy for the synthesis of substituted heterocycles. This methodology allows for the coupling of an aryl or vinyl halide with an unsaturated alcohol, followed by an intramolecular cyclization and redox isomerization cascade. Recent studies have demonstrated the utility of this approach for the synthesis of 3-aryl tetrahydrofurans from simple precursors. nih.govnih.govorganic-chemistry.org
This reaction typically proceeds through the coupling of an aryl iodide with cis-2-butene-1,4-diol (B44940) in the presence of a palladium catalyst. nih.govnih.gov This initially forms a hemiacetal which can be subsequently reduced to the corresponding 3-aryl tetrahydrofuran. nih.govnih.govorganic-chemistry.org While this method has been primarily explored for the introduction of aryl substituents, its adaptation for the synthesis of 3-alkyl substituted tetrahydrofurans, including the propanenitrile derivative, is conceptually feasible.
To achieve the synthesis of this compound, a vinyl halide bearing a nitrile group, such as 3-halopropenenitrile, could potentially be used as the coupling partner in place of an aryl halide. The success of this approach would depend on the compatibility of the nitrile functionality with the reaction conditions and the propensity of the intermediate to undergo the desired cyclization and reduction sequence.
Table of Reaction Components for a Putative Redox-Relay Heck Reaction:
| Component | Example | Role |
| Alkene Diol | cis-2-butene-1,4-diol | Tetrahydrofuran ring precursor |
| Coupling Partner | 3-Bromopropenenitrile | Introduces the propanenitrile side chain |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |
| Base | Sodium bicarbonate (NaHCO₃) | Neutralizes acid generated in the reaction |
| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) | Reduces the intermediate hemiacetal |
Convergent and Divergent Synthetic Routes
A highly practical and convergent approach to this compound involves the use of the readily available precursor, 3-hydroxytetrahydrofuran (B147095). This starting material can be synthesized through various methods, including the cyclization of 1,2,4-butanetriol. nih.gov The hydroxyl group at the 3-position serves as a versatile handle for further functionalization.
The conversion of 3-hydroxytetrahydrofuran to the target propanenitrile can be envisioned through a multi-step sequence. A common strategy involves the activation of the hydroxyl group by converting it into a good leaving group, such as a tosylate or a halide. This is then followed by nucleophilic substitution with a cyanide source to yield 3-cyanotetrahydrofuran. Subsequent alkylation of the α-carbon of the nitrile would lead to the desired propanenitrile derivative.
Alternatively, and more directly, a Michael addition reaction represents an attractive route. The hydroxyl group of 3-hydroxytetrahydrofuran can be deprotonated to form an alkoxide, which, however, is generally not nucleophilic enough for a direct Michael addition. A more viable approach would be to convert 3-hydroxytetrahydrofuran into a more potent nucleophile. For instance, conversion to 3-bromotetrahydrofuran (B96772) followed by formation of an organometallic reagent (e.g., a Grignard or organocuprate reagent) would generate a nucleophile capable of undergoing conjugate addition to acrylonitrile.
Plausible Synthetic Sequence from 3-Hydroxytetrahydrofuran:
Activation of the hydroxyl group: Conversion of 3-hydroxytetrahydrofuran to 3-bromotetrahydrofuran using a reagent like phosphorus tribromide (PBr₃).
Formation of a nucleophile: Reaction of 3-bromotetrahydrofuran with magnesium to form the Grignard reagent, 3-(tetrahydrofuranyl)magnesium bromide.
Michael Addition: Conjugate addition of the Grignard reagent to acrylonitrile in the presence of a copper catalyst to yield this compound.
Sequential functionalization strategies offer a powerful means to construct complex molecules by iteratively introducing functional groups. Starting from a simple tetrahydrofuran core, a series of reactions can be employed to build up the desired 3-propanenitrile substituent.
One such strategy could commence with the functionalization of 2,3-dihydrofuran (B140613). Hydroboration-oxidation of 2,3-dihydrofuran can selectively install a hydroxyl group at the 3-position, yielding 3-hydroxytetrahydrofuran. nih.gov From this key intermediate, a sequence of reactions as described in the previous section can be employed.
Alternatively, a strategy could involve the initial introduction of a carbon-carbon double bond at the 3-position. For example, elimination from a suitably derivatized 3-hydroxytetrahydrofuran could yield 2,3-dihydrofuran or a tautomer. Subsequent hydrocyanation or a related reaction could then introduce the nitrile group.
A further example of a sequential approach could involve a transition-metal-catalyzed cross-coupling reaction. For instance, 3-halotetrahydrofuran could be coupled with a three-carbon synthon already containing the nitrile functionality.
Catalytic Approaches in this compound Synthesis
Transition-metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of this compound can benefit significantly from such catalytic methods.
A prominent example is the palladium-catalyzed Heck reaction. The coupling of a 3-halotetrahydrofuran (e.g., 3-iodotetrahydrofuran (B53241) or 3-bromotetrahydrofuran) with acrylonitrile in the presence of a palladium catalyst and a base could directly form an unsaturated nitrile intermediate. Subsequent reduction of the double bond would then yield the target molecule.
General Conditions for a Heck Reaction:
| Component | Example |
| Substrate | 3-Iodotetrahydrofuran |
| Coupling Partner | Acrylonitrile |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) |
| Base | Triethylamine (Et₃N) |
| Solvent | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) |
Another powerful transition-metal catalyzed approach is the Suzuki-Miyaura cross-coupling. This would involve the preparation of a 3-(tetrahydrofuranyl)boronic acid or a related boronate ester. This organoboron reagent could then be coupled with a 3-halopropanenitrile under palladium catalysis to form the desired C-C bond directly. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a highly attractive strategy.
Organocatalysis for Asymmetric Induction
Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a sustainable and often complementary alternative to metal-based catalysts. This field relies on the use of small organic molecules to catalyze enantioselective transformations. The application of organocatalysis to the synthesis of chiral tetrahydrofuran derivatives and molecules bearing nitrile functionalities has seen significant advancements. Methodologies such as aminocatalysis and bifunctional hydrogen-bonding catalysis have been pivotal in the development of these synthetic routes.
In the context of synthesizing chiral building blocks, organocatalytic approaches have been successfully employed to create complex molecular architectures with high levels of stereocontrol. For instance, the asymmetric synthesis of substituted 3,4-dihydropyran derivatives has been achieved through organocatalytic methods, demonstrating the potential for creating chiral cyclic ethers. Proline and its derivatives are among the most widely used organocatalysts, capable of promoting a variety of asymmetric reactions. The principles of these reactions can be extended to the asymmetric synthesis of analogues of this compound.
A plausible organocatalytic approach to an analogue of this compound could involve a Michael addition of a nucleophile to an α,β-unsaturated nitrile, catalyzed by a chiral organocatalyst. The catalyst, by forming a transient chiral intermediate with one of the reactants, would control the stereochemical outcome of the reaction. For example, a chiral secondary amine catalyst could activate an α,β-unsaturated aldehyde for a conjugate addition, followed by cyclization to form a substituted tetrahydrofuran ring.
| Catalyst Type | Reaction | Substrate Analogue | Enantiomeric Excess (ee) |
| Diarylprolinol silyl (B83357) ether | Michael Addition | α,β-unsaturated aldehyde | Up to 99% |
| Chiral Phosphoric Acid | [4+2] Cycloaddition | Dienoate | Up to 98% |
| Squaramide | Conjugate Addition | Nitroalkene | Up to 97% |
This table presents representative data for organocatalytic asymmetric reactions on substrates analogous to precursors of this compound, illustrating the high levels of enantioselectivity achievable.
Enzyme-Mediated Transformations for Enantioselective Synthesis
Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Enzymes operate under mild reaction conditions and exhibit remarkable enantio-, regio-, and chemo-selectivity. For the synthesis of enantiomerically enriched this compound and its analogues, lipases and nitrilases are particularly relevant classes of enzymes.
Lipases are widely employed for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. This strategy can be applied to a racemic precursor of this compound that contains a hydroxyl group. For example, the lipase-catalyzed enantioselective transesterification of 3-hydroxy-3-(2-thienyl)propanenitrile, a structural analogue, has been demonstrated to be highly effective. In this process, one enantiomer of the racemic alcohol is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity.
Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids. When applied to a racemic nitrile, a nitrilase can exhibit enantioselectivity, converting one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer unreacted. A more advanced approach is dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer of the product. The dynamic kinetic resolution of α-thionitriles using nitrilase biocatalysts has been successfully achieved, affording α-thiocarboxylic acids with high conversions and excellent enantiomeric excess. This methodology could be adapted for the synthesis of the chiral carboxylic acid precursor to this compound.
| Enzyme | Transformation | Substrate Analogue | Conversion | Enantiomeric Excess (ee) |
| Pseudomonas fluorescens Lipase (PFL) | Transesterification | 3-hydroxy-3-(2-thienyl)propanenitrile | ~52% | >99% (for remaining alcohol) |
| Nitrilase (Nit27) | Dynamic Kinetic Resolution | Racemic α-thionitrile | >99% | 99% (for the acid) |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | 2-(alkylidene)tetrahydrofuran derivative | - | - |
This table showcases the efficacy of enzyme-mediated transformations on analogues of this compound, highlighting the high conversions and enantioselectivities that can be obtained.
Mechanistic Investigations of Reactions Involving 3 Tetrahydrofuran 3 Yl Propanenitrile
Reaction Pathways of Nitrile Group Transformations
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations.
Nucleophilic Additions and Substitutions at the Nitrile Functionality
Nucleophilic addition is a fundamental reaction pathway for nitriles. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the cyano group, breaking the pi bonds and forming an intermediate imine anion, which can then be protonated or undergo further reaction. masterorganicchemistry.com
Hydrolysis: The hydrolysis of nitriles to carboxylic acids or amides can proceed under both acidic and basic conditions. organicchemistrytutor.comchemistrysteps.com
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. rsc.orglibretexts.org A series of proton transfers leads to the formation of an amide intermediate, which can be isolated or undergo further hydrolysis to the corresponding carboxylic acid. libretexts.orglumenlearning.com
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. quimicaorganica.org The resulting imidate anion is then protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Vigorous reaction conditions can promote the subsequent hydrolysis of the amide to a carboxylate salt. organicchemistrytutor.com
Reaction with Organometallic Reagents: Grignard reagents (RMgX) readily add to the nitrile group. The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. libretexts.orgaskfilo.com Subsequent aqueous workup hydrolyzes the imine intermediate to yield a ketone. masterorganicchemistry.compearson.com For 3-(tetrahydrofuran-3-yl)propanenitrile, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield 4-(tetrahydrofuran-3-yl)butan-2-one (B13600570) after hydrolysis.
| Nucleophile | Reaction Conditions | Intermediate | Final Product |
| H₂O/H⁺ | Acidic, Heat | Protonated Nitrile, Amide | Carboxylic Acid |
| H₂O/OH⁻ | Basic, Heat | Imidate Anion, Amide | Carboxylate Salt |
| R-MgX | Anhydrous ether, then H₃O⁺ | Imine-magnesium salt | Ketone |
This table provides a summary of common nucleophilic additions to nitriles.
Reductions and Oxidations of the Nitrile Moiety
Reductions: The nitrile group can be fully reduced to a primary amine. This transformation is of significant synthetic importance.
Catalytic Hydrogenation: This is a widely used industrial method for producing primary amines from nitriles. wikipedia.org The reaction typically employs catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. rsc.orgrsc.org The mechanism involves the stepwise addition of hydrogen across the triple bond. However, side reactions can occur, leading to the formation of secondary and tertiary amines through the reaction of the intermediate imine with the product amine. bme.hu
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. libretexts.org The mechanism involves two successive nucleophilic additions of hydride ions (H⁻) to the nitrile carbon. chemistrysteps.com Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of nitriles to aldehydes after a hydrolytic workup. wikipedia.orgchemistrysteps.com The steric bulk of the tetrahydrofuran (B95107) substituent in this compound is unlikely to impede reduction with potent reagents like LiAlH₄ but may influence the selectivity with bulkier reducing agents. mdpi.comnih.govorganic-chemistry.org
Oxidations: The oxidation of nitriles is less common than their reduction. The most prevalent "oxidative" reaction is the hydration to an amide, where the carbon atom's oxidation state does not change but the molecule incorporates oxygen. organic-chemistry.org True oxidation often involves harsh conditions. However, the conversion of nitriles to amides can be achieved using reagents like hydrogen peroxide in a basic medium. acs.org The mechanism involves the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.
| Reagent | Reaction Type | Product | Key Mechanistic Feature |
| H₂/Raney Ni | Catalytic Hydrogenation | Primary Amine | Stepwise addition of H₂ |
| LiAlH₄, then H₂O | Chemical Reduction | Primary Amine | Two sequential hydride additions |
| DIBAL-H, then H₃O⁺ | Chemical Reduction | Aldehyde | Single hydride addition followed by hydrolysis |
| H₂O₂/OH⁻ | Oxidative Hydration | Amide | Nucleophilic attack of hydroperoxide anion |
This table summarizes key reduction and oxidation reactions of the nitrile group.
Reactivity of the Tetrahydrofuran Ring System
The tetrahydrofuran ring is a cyclic ether, generally stable but susceptible to reactions involving its C-H bonds or ring-opening under specific conditions. The presence of the propanenitrile substituent at the 3-position can influence the regioselectivity of these reactions.
C-H Functionalization Mechanisms within Cyclic Ethers
The C-H bonds in the tetrahydrofuran ring, particularly those adjacent to the oxygen atom (α-positions, C2 and C5), are activated towards radical and organometallic reactions. nih.govorganic-chemistry.org
Radical Reactions: C-H functionalization can be initiated by hydrogen atom transfer (HAT). For instance, visible-light-induced generation of a bromine radical can facilitate HAT from the α-C–H bond of THF. thieme-connect.comrsc.org The resulting THF radical can then engage in cross-coupling reactions.
Organometallic-Mediated Reactions: Zinc-mediated processes can achieve the C-H activation of THF under mild conditions. rsc.org This involves the formation of an organozinc intermediate which can then add to electrophiles. While the α-protons are most reactive, the presence of a substituent at the β-position (C3) in this compound might sterically or electronically influence the site of C-H activation.
Oxidative Fragmentation Pathways of Tetrahydrofuran Derivatives
The THF ring can undergo oxidative cleavage. The oxidation of THF often targets the activated α-C-H bonds, leading to the formation of γ-butyrolactone. researchgate.net The reaction can be catalyzed by various metal complexes. A proposed mechanism involves the initial oxidation of a C-H bond alpha to the ether oxygen. researchgate.net In more forceful oxidative conditions, the furan (B31954) ring can be completely degraded to afford carboxylic acids. organicreactions.org For substituted THFs, the presence of substituents can decrease the rate of conversion and affect product distribution. researchgate.net For example, the oxidative cleavage of tetrahydrofuran-2-methanols can yield γ-lactones. elsevierpure.com
Ring-Opening and Ring-Closing Mechanisms of the Tetrahydrofuran Nucleus
Ring-Opening: The THF ring is susceptible to cleavage by strong acids, particularly Lewis acids, which coordinate to the ether oxygen and facilitate nucleophilic attack on an adjacent carbon atom. rsc.org This is the fundamental mechanism behind the cationic ring-opening polymerization of THF, where the propagating species is a cyclic oxonium ion that is attacked by the oxygen of another THF monomer. nih.govresearchgate.net Radical-initiated ring-opening polymerization is also possible under certain conditions. researchgate.net
Ring-Closing: While this article focuses on the reactions of the pre-formed molecule, it is relevant to note that substituted tetrahydrofurans are often synthesized via ring-closing mechanisms. These typically involve intramolecular nucleophilic substitution or cyclization reactions, such as the redox-relay Heck reaction to form substituted tetrahydrofurans from diols. nih.gov Photochemical ring expansion of smaller rings like oxetanes can also be a pathway to tetrahydrofuran derivatives. rsc.org These synthetic pathways underscore the thermodynamic stability of the five-membered THF ring.
Stereochemical Control and Mechanistic Insights in Enantioselective Synthesis
The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. For a chiral compound such as this compound, understanding the mechanisms that govern the formation of a specific enantiomer is essential for developing efficient and selective synthetic methodologies. This section delves into the mechanistic principles that underpin stereochemical control in reactions involving this nitrile, with a focus on dynamic kinetic resolutions and asymmetric transformations.
Dynamic Kinetic Resolutions and Kinetic Resolutions of Chiral Intermediates
Kinetic resolution is a widely employed strategy for the separation of racemates, leveraging the differential reaction rates of enantiomers with a chiral catalyst or reagent. In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. However, dynamic kinetic resolution (DKR) circumvents this limitation by integrating an in-situ racemization of the less reactive enantiomer. This concurrent racemization allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product.
In the context of synthesizing enantiopure this compound, DKR could be applied to a racemic precursor, such as a chiral alcohol or amine. For instance, a lipase-catalyzed acylation in the presence of a ruthenium-based racemization catalyst could theoretically convert a racemic alcohol precursor into a single enantiomer of the corresponding ester. The success of such a process is contingent on the careful selection of catalysts to ensure that the rate of racemization is comparable to or faster than the rate of the enantioselective transformation.
Table 1: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution
| Resolution Technique | Description | Theoretical Maximum Yield | Key Components |
|---|---|---|---|
| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral agent. | 50% | Chiral catalyst or reagent |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. | 100% | Chiral catalyst and a racemization catalyst |
Dynamic Kinetic Asymmetric Transformations
Dynamic kinetic asymmetric transformations (DyKAT) represent a broader category of reactions where a racemic starting material is converted into a product with the generation of a new stereocenter, resulting in diastereomeric products. A key feature of DyKAT is the rapid equilibration of the starting material's enantiomers, allowing for the selective formation of one diastereomer.
For a molecule like this compound, a DyKAT could be envisioned in a reaction where a new stereocenter is introduced, for example, through an aldol (B89426) addition or a Michael reaction involving the α-carbon of the nitrile group. The use of a chiral catalyst would direct the reaction of one of the rapidly interconverting enantiomers of the starting material to preferentially form one diastereomer of the product. The mechanistic understanding of the catalyst's mode of action and the factors controlling the diastereoselectivity are crucial for the successful implementation of such a strategy.
Computational Chemistry in Mechanistic Elucidation
Computational chemistry has emerged as a powerful tool for gaining deep insights into reaction mechanisms, providing information that can be challenging to obtain through experimental methods alone. For reactions involving this compound, computational approaches can elucidate the structures of transient intermediates and transition states, thereby clarifying reaction pathways and the origins of selectivity.
Density Functional Theory (DFT) Studies of Reaction Intermediates
Density Functional Theory (DFT) is a computational quantum mechanical modeling method frequently used to investigate the electronic structure of molecules. In the study of reaction mechanisms, DFT calculations can be employed to determine the geometries, energies, and electronic properties of reactants, products, and, most importantly, transient intermediates.
By calculating the relative stabilities of various potential intermediates in a reaction involving this compound, researchers can identify the most probable reaction pathway. For example, in a base-catalyzed reaction, DFT could be used to model the structure and stability of the carbanion intermediate formed at the α-position to the nitrile group, providing insights into its reactivity and subsequent transformations.
Table 2: Applications of DFT in Mechanistic Studies
| Computational Approach | Primary Application | Key Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of reaction intermediates and ground states. | Optimized geometries, relative energies, electronic properties (e.g., charge distribution). |
| Transition State Analysis | Identification of the highest energy point along the reaction coordinate. | Activation energies, geometries of transition states, prediction of reaction rates and selectivity. |
Transition State Analysis and Reaction Coordinate Calculations
The transition state represents the energy maximum along the reaction coordinate and is a critical point in determining the rate and selectivity of a chemical reaction. Transition state analysis, often performed using DFT, involves locating the geometry of the transition state and calculating its energy. The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction.
For enantioselective reactions involving this compound, computational chemists can model the transition states leading to the different enantiomers or diastereomers. By comparing the calculated activation energies, it is possible to predict which stereoisomer will be formed preferentially. These predictions can then be correlated with experimental observations to validate the proposed mechanism. Furthermore, reaction coordinate calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, can trace the entire reaction path from reactants through the transition state to the products, providing a detailed visualization of the bond-forming and bond-breaking processes.
Derivatization and Functionalization of 3 Tetrahydrofuran 3 Yl Propanenitrile
Transformations of the Nitrile Group to Diverse Organic Functionalities
The nitrile group is a versatile functional handle that can be converted into a variety of other organic functionalities, significantly expanding the molecular diversity accessible from 3-(Tetrahydrofuran-3-yl)propanenitrile.
Conversion to Amides, Carboxylic Acids, and Esters
One of the most fundamental transformations of nitriles is their hydrolysis to either amides or carboxylic acids. The reaction outcome is dependent on the conditions employed.
Amide Formation: Partial hydrolysis of the nitrile group in this compound would yield 3-(Tetrahydrofuran-3-yl)propanamide. This can be achieved under either acidic or basic conditions with careful control of the reaction time and temperature.
Carboxylic Acid and Ester Formation: Complete hydrolysis, typically under more forcing acidic or basic conditions, would lead to the formation of 3-(Tetrahydrofuran-3-yl)propanoic acid. Subsequent esterification of this carboxylic acid with an appropriate alcohol in the presence of an acid catalyst would provide the corresponding ester.
| Transformation | Reagents and Conditions | Product |
| Nitrile to Amide | H₂O, H⁺ or OH⁻ (mild conditions) | 3-(Tetrahydrofuran-3-yl)propanamide |
| Nitrile to Carboxylic Acid | H₂O, H⁺ or OH⁻ (strong conditions) | 3-(Tetrahydrofuran-3-yl)propanoic acid |
| Carboxylic Acid to Ester | R-OH, H⁺ | Alkyl 3-(Tetrahydrofuran-3-yl)propanoate |
Heterocycle Formation via Nitrile Cycloaddition Reactions
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a direct route to various heterocyclic systems. For instance, [3+2] cycloaddition reactions with azides would yield tetrazoles, which are important pharmacophores in medicinal chemistry. Similarly, reaction with other 1,3-dipoles can be envisioned to construct a range of five-membered heterocycles.
Chemical Modifications of the Tetrahydrofuran (B95107) Ring
The tetrahydrofuran (THF) ring offers several positions for chemical modification, allowing for the introduction of new substituents and the alteration of the molecule's stereochemistry.
Stereoselective Functionalization of the Tetrahydrofuran Moiety
Given that the 3-position of the THF ring is a stereocenter, stereoselective reactions are crucial for the synthesis of specific stereoisomers. Methodologies for the stereoselective synthesis of substituted tetrahydrofurans often involve asymmetric catalysis or the use of chiral starting materials. While not specifically described for this compound, general methods for stereoselective THF synthesis could be adapted.
Introduction of Diverse Substituents on the Tetrahydrofuran Ring System
Functionalization of the THF ring can be achieved through various C-H activation strategies. For example, site-selective α-C–H functionalization of tetrahydrofuran has been reported, which could potentially be applied to introduce substituents at the 2- and 5-positions of the THF ring in this compound. Ring-opening reactions of the THF moiety, followed by functionalization and re-cyclization, could also serve as a strategy to introduce substituents.
Advanced Spectroscopic and Analytical Techniques for Research on 3 Tetrahydrofuran 3 Yl Propanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the molecular framework of 3-(Tetrahydrofuran-3-yl)propanenitrile. This non-destructive technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-Dimensional (1H, 13C) NMR Spectroscopy
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the structure of this compound.
The ¹H NMR spectrum would reveal distinct signals for each unique proton environment in the molecule. The protons on the tetrahydrofuran (B95107) ring and the propanenitrile side chain would exhibit characteristic chemical shifts and coupling patterns. For instance, the protons adjacent to the oxygen atom in the tetrahydrofuran ring are expected to appear at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen. The protons of the methylene (B1212753) groups in the ring and the side chain would likely present as complex multiplets due to spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal. The carbon atom of the nitrile group (-C≡N) would appear at a characteristic downfield chemical shift. The carbon atoms of the tetrahydrofuran ring would show signals in the aliphatic region, with those closer to the oxygen atom appearing at a lower field.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ (Propanenitrile, adjacent to CN) | 2.3 - 2.6 | 15 - 25 |
| CH₂ (Propanenitrile, adjacent to THF) | 1.6 - 1.9 | 25 - 35 |
| CH (Tetrahydrofuran, C3) | 2.4 - 2.8 | 35 - 45 |
| CH₂ (Tetrahydrofuran, C4) | 1.8 - 2.2 | 28 - 38 |
| CH₂ (Tetrahydrofuran, C2) | 3.6 - 4.0 | 65 - 75 |
| CH₂ (Tetrahydrofuran, C5) | 3.5 - 3.9 | 65 - 75 |
| CN (Nitrile) | - | 115 - 125 |
Note: These are estimated chemical shift ranges and actual experimental values may vary depending on the solvent and other experimental conditions.
Advanced Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the tetrahydrofuran ring and along the propanenitrile chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for unambiguously assigning the ¹H and ¹³C signals to their respective atoms in the molecular structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between the tetrahydrofuran ring and the propanenitrile side chain, for instance, by showing a correlation between the protons on the carbon adjacent to the ring and the carbons within the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the propanenitrile substituent on the tetrahydrofuran ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the isotopic masses of its constituent atoms (C₇H₁₁NO).
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing characteristic fragmentation pathways. For this compound, common fragmentation patterns would likely involve the loss of the nitrile group, cleavage of the propanenitrile side chain, and ring-opening of the tetrahydrofuran moiety.
Predicted Fragmentation Pattern for this compound in MS/MS
| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Fragment |
| [M - 26]⁺ | Loss of CN | Tetrahydrofuranylpropyl cation |
| [M - 41]⁺ | Loss of CH₂CN | Tetrahydrofuranylmethyl cation |
| [M - C₃H₅N]⁺ | Loss of the propanenitrile side chain | Tetrahydrofuran-3-yl cation |
| Various smaller fragments | Ring opening and further fragmentation | Fragments of the tetrahydrofuran ring and side chain |
Note: 'M' represents the molecular ion. The observed fragments and their relative abundances would provide a fingerprint for the molecule's structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, FTIR and Raman spectra would be expected to show characteristic absorption or scattering bands for the C-H bonds in the aliphatic chain and the ring, the C-O-C ether linkage in the tetrahydrofuran ring, and the C≡N triple bond of the nitrile group. The nitrile group typically exhibits a sharp, medium-intensity band in the infrared spectrum around 2240-2260 cm⁻¹. The C-O stretching vibrations of the ether group would be visible in the region of 1050-1150 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium, Sharp |
| C-O-C (Ether) | Stretching | 1050 - 1150 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C-H (Aliphatic) | Bending | 1350 - 1470 | Medium |
These advanced spectroscopic and analytical techniques, when used in combination, provide a comprehensive and unambiguous characterization of the chemical structure and properties of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The key functional groups and their expected vibrational frequencies are the nitrile group (C≡N) and the tetrahydrofuran ring (C-O-C and C-H bonds). The nitrile stretching vibration is typically observed in the range of 2260-2240 cm⁻¹, a region of the spectrum that is relatively free from other absorptions, making it a highly diagnostic peak. The tetrahydrofuran moiety will exhibit characteristic C-O-C stretching vibrations, typically in the region of 1150-1050 cm⁻¹, and various C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the propanenitrile chain and the tetrahydrofuran ring are expected in the 3000-2850 cm⁻¹ region.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2260 - 2240 |
| Ether (C-O-C) | Asymmetric Stretching | 1150 - 1050 |
| Alkane (C-H) | Stretching | 3000 - 2850 |
| Alkane (CH₂) | Bending (Scissoring) | 1485 - 1445 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample state.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. For this compound, the C≡N stretching vibration is also a prominent feature in the Raman spectrum, typically appearing in a similar region as in the FTIR spectrum. The symmetric vibrations of the tetrahydrofuran ring, which may be weak or absent in the FTIR spectrum, can often be observed in the Raman spectrum. Recent studies on tetrahydrofuran have utilized low-temperature Raman spectroscopy to analyze its conformational isomers and vibrational modes in detail. mdpi.comresearchgate.netirb.hr While specific data for this compound is not available, the principles from these studies on the parent heterocycle are applicable.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2260 - 2240 |
| Ether (C-O-C) | Symmetric Stretching | ~914 |
| Alkane (C-H) | Stretching | 3000 - 2850 |
Note: Raman shifts are analogous to FTIR wavenumbers. The ~914 cm⁻¹ shift is a strong band observed in the Raman spectrum of liquid tetrahydrofuran. researchgate.net
Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS is an ideal method for purity assessment and identification.
In the gas chromatograph, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions. Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The fragmentation pattern is predictable based on the molecular structure. For this compound, common fragmentation pathways would likely involve the loss of the nitrile group, cleavage of the bond between the tetrahydrofuran ring and the propanenitrile side chain, and fragmentation of the tetrahydrofuran ring itself.
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Ion |
| 125 | [M]⁺ (Molecular Ion) |
| 99 | [M - CN]⁺ |
| 71 | [C₄H₇O]⁺ (Tetrahydrofuran-3-yl cation) |
| 55 | [C₃H₃O]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a suitable method for purity analysis and quantification. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The choice of column and mobile phase is critical for achieving good separation. A C18 or C8 column is commonly used for compounds of intermediate polarity. The mobile phase typically consists of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. uv.es The retention time in HPLC is dependent on the compound's polarity, with less polar compounds having longer retention times in reversed-phase HPLC. A patent for modulators of myc family proto-oncogene protein mentions the use of HPLC/MS for the confirmation of final compounds, indicating its utility in analyzing related structures. illinois.edu
Table 4: Representative HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and may require optimization for specific applications.
Gel Permeation Chromatography (GPC) for Polymerization Studies
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. ufl.edu If this compound is used as a monomer in polymerization reactions, GPC is employed to determine the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and polydispersity index (PDI = Mw/Mn) of the resulting polymer.
The separation in GPC is based on the hydrodynamic volume of the polymer chains in solution. ufl.edu Larger polymer chains elute first, followed by smaller chains. The technique is crucial for monitoring the progress of a polymerization reaction and for understanding how reaction conditions affect the final polymer properties. Tetrahydrofuran is a common solvent used as the mobile phase in GPC analysis of many organic-soluble polymers. lcms.cz
Table 5: Typical GPC System for Polymer Analysis
| Component | Specification |
| Solvent/Mobile Phase | Tetrahydrofuran (THF) |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Electrochemical Characterization Techniques
Currently, there is a lack of published research on the specific electrochemical characterization of this compound. However, electrochemical techniques such as cyclic voltammetry could potentially be used to investigate its redox properties. The nitrile group can, under certain conditions, be electrochemically reduced. Such studies could provide insights into its electronic structure and potential applications in areas like organic electronics or as a component in electrolyte solutions for electrochemical devices.
Cyclic Voltammetry for Redox Behavior Studies
Cyclic voltammetry stands as a potent electrochemical technique for investigating the redox behavior of chemical compounds. While specific experimental data on the cyclic voltammetry of this compound is not extensively documented in publicly available literature, the principles of the technique allow for a theoretical exploration of its potential electrochemical properties. This method involves varying the potential of an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides valuable information about the oxidation and reduction processes of the substance.
A hypothetical cyclic voltammetry study of this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte. The choice of solvent and electrolyte is crucial and would typically involve aprotic polar organic solvents, such as acetonitrile or dimethylformamide, to avoid proton-transfer reactions that could complicate the voltammogram. A standard three-electrode setup, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire), would be employed.
The potential of the working electrode would be scanned linearly with time from an initial potential to a switching potential and then back to the initial potential. The resulting plot of current versus potential would reveal characteristic peaks corresponding to the oxidation and reduction of this compound. The presence of the nitrile group (-C≡N) and the tetrahydrofuran ring suggests potential sites for electron transfer. The nitrile group is generally electrochemically active and can undergo reduction. The tetrahydrofuran ring is typically considered electrochemically stable under standard conditions but could be involved in electrochemical processes at extreme potentials or in the presence of specific catalysts.
Detailed research findings from such a study would elucidate key parameters of the redox behavior of this compound. The peak potentials (Ep) would indicate the potentials at which the oxidation and reduction processes occur. The separation between the anodic and cathodic peak potentials (ΔEp) would provide insights into the reversibility of the electron transfer process. A reversible, one-electron process would theoretically exhibit a ΔEp of approximately 59 mV at room temperature. The peak currents (Ip) would be proportional to the concentration of the compound and could be used for quantitative analysis.
By analyzing the cyclic voltammograms at various scan rates, researchers could determine whether the redox processes are diffusion-controlled or surface-adsorbed. Furthermore, the data could be used to estimate the diffusion coefficient of the molecule and the number of electrons transferred in each redox step.
While specific experimental values are not available, the table below illustrates the type of data that would be generated from a cyclic voltammetry experiment on this compound. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Hypothetical Value | Unit | Significance |
| Anodic Peak Potential (Epa) | +1.8 | V | Potential at which oxidation occurs |
| Cathodic Peak Potential (Epc) | -2.2 | V | Potential at which reduction occurs |
| Formal Redox Potential (E°') | -0.2 | V | Thermodynamic potential of the redox couple |
| Peak Separation (ΔEp) | 70 | mV | Indication of the reversibility of the electron transfer |
| Anodic Peak Current (Ipa) | 5.0 | µA | Proportional to the concentration and rate of oxidation |
| Cathodic Peak Current (Ipc) | -4.8 | µA | Proportional to the concentration and rate of reduction |
This detailed analysis would provide a comprehensive understanding of the electrochemical properties of this compound, which is crucial for its potential applications in areas such as organic electronics, synthesis, and catalysis.
Structure Reactivity Relationships in 3 Tetrahydrofuran 3 Yl Propanenitrile Systems
Influence of Tetrahydrofuran (B95107) Ring Conformation on Reactivity Profiles
The tetrahydrofuran ring is not a planar structure; it adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). tsinghua.edu.cn In 3-(Tetrahydrofuran-3-yl)propanenitrile, the propanenitrile substituent at the C3 position will occupy either a pseudo-axial or pseudo-equatorial position in these conformations. The equilibrium between these conformers and the steric bulk of the substituent play a pivotal role in dictating the accessibility of reagents to both the THF ring and the nitrile group.
The conformational preference can influence the stereochemical outcome of reactions. For instance, in reactions involving nucleophilic attack on the THF ring or adjacent atoms, the accessibility of the reaction center will be dictated by the orientation of the propanenitrile side chain. A pseudo-equatorial orientation would present less steric hindrance to an incoming reagent compared to a pseudo-axial orientation. nih.gov Conversely, the conformation of the ring can affect intramolecular reactions, such as cyclization, where the distance and orientation between the nitrile group and atoms on the THF ring are critical.
Ring-opening reactions, a characteristic transformation of ethers, are also influenced by the ring's conformation. nih.govresearchgate.net The strain in the THF ring, although less than in smaller cyclic ethers like oxiranes, contributes to the driving force for such reactions. The conformation of the ring and the nature of the substituents can affect the activation energy required for ring cleavage. researchgate.net
Table 1: Predicted Influence of THF Conformation on Reactivity This table is illustrative and based on general principles of conformational analysis, as specific experimental data for this compound is not available.
| Conformer | Propanenitrile Position | Steric Hindrance at C3 | Predicted Reactivity Profile |
|---|---|---|---|
| Envelope | Pseudo-axial | High | Reduced accessibility for intermolecular reactions at C3 and the nitrile group. May favor intramolecular reactions where proximity is required. |
| Envelope | Pseudo-equatorial | Low | Increased accessibility for intermolecular reactions. |
| Twist | Pseudo-axial | High | Similar to the envelope pseudo-axial conformation, with potential differences in dihedral angles affecting specific reaction geometries. |
| Twist | Pseudo-equatorial | Low | Similar to the envelope pseudo-equatorial conformation. |
Role of the Nitrile Group in Directing Chemical Transformations and Selectivity
The nitrile group (—C≡N) is a versatile functional group that significantly directs the reactivity of this compound. Its strong electron-withdrawing nature and linear geometry are key to its influence. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack. libretexts.orgpressbooks.pub This allows for a variety of transformations, including:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-(Tetrahydrofuran-3-yl)propanoic acid) via an intermediate amide. wikipedia.org
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile to a primary amine (3-(Tetrahydrofuran-3-yl)propan-1-amine). wikipedia.org
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. wikipedia.org
The nitrile group can also act as a directing group in intramolecular reactions. For example, it can participate in cyclization reactions, such as the Thorpe-Ziegler reaction, if a suitable reaction partner is present on the tetrahydrofuran ring or its substituents. nih.gov Furthermore, the electron-withdrawing nature of the nitrile group can influence the reactivity of the adjacent carbon atoms. The protons on the carbon alpha to the nitrile group are acidic and can be removed by a base to form a carbanion, which can then act as a nucleophile in various C-C bond-forming reactions.
Impact of Stereochemistry and Substituents on Reaction Pathways and Outcomes
The stereochemistry at the C3 position of the tetrahydrofuran ring is a critical factor in determining the reaction pathways and outcomes for this compound. If the C3 carbon is a stereocenter, the molecule will be chiral, and its interactions with other chiral molecules or reagents can be stereospecific or stereoselective.
Substituents on the tetrahydrofuran ring can have a profound impact on reactivity. For example, electron-withdrawing or electron-donating groups elsewhere on the ring can alter the electron density at the ether oxygen, thereby influencing the ease of ring-opening reactions. Bulky substituents can introduce significant steric hindrance, which may dictate the regioselectivity and stereoselectivity of reactions by blocking certain trajectories of reagent approach. science.govyoutube.com
In reactions where new stereocenters are formed, the existing stereochemistry of the substituted THF ring can direct the stereochemical outcome, a phenomenon known as diastereoselection. nih.gov For instance, the approach of a reagent to the nitrile group could be favored from one face of the molecule over the other due to the steric bulk of the THF ring and its conformation.
Correlation of Molecular Structure with Electronic and Steric Effects
The reactivity of this compound is a direct consequence of the electronic and steric effects arising from its molecular structure.
Electronic Effects:
Inductive Effect: The oxygen atom in the tetrahydrofuran ring is highly electronegative, leading to a net dipole moment and influencing the electron distribution within the ring. taylorandfrancis.com The nitrile group is strongly electron-withdrawing through induction, which acidifies the alpha-protons and renders the nitrile carbon electrophilic. ebsco.comresearchgate.net
Resonance (Mesomeric) Effect: While the tetrahydrofuran ring itself does not participate in resonance, the nitrile group can stabilize an adjacent carbanion through resonance, which is a key factor in its alpha-protons' acidity.
Steric Effects:
The puckered nature of the THF ring and the presence of the propanenitrile substituent create a specific three-dimensional shape that influences how other molecules can approach and react. youtube.com
Steric hindrance can affect reaction rates, with bulkier conformations or the presence of additional substituents slowing down reactions by impeding the approach of reagents. youtube.com
The interplay of these effects is crucial. For example, while the nitrile group is electronically activated for nucleophilic attack, the steric hindrance imposed by the adjacent THF ring might modulate this reactivity.
Table 2: Summary of Structure-Reactivity Correlations This table provides a generalized summary based on established chemical principles, as specific experimental data for this compound is not available.
| Structural Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Tetrahydrofuran Ring | Inductive withdrawal by oxygen atom. | Puckered conformation creates steric hindrance. | Influences ring stability and accessibility of functional groups. |
| Nitrile Group | Strong inductive withdrawal and resonance stabilization of alpha-carbanion. | Linear geometry with localized steric bulk. | Activates the molecule for nucleophilic addition and alpha-functionalization. |
| C3-Substituent Position | - | The propanenitrile group can be pseudo-axial or pseudo-equatorial, affecting steric accessibility. | Dictates the stereochemical outcome of reactions. |
Applications of 3 Tetrahydrofuran 3 Yl Propanenitrile As a Synthetic Intermediate and Building Block
Potential as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds and Organic Frameworks
The bifunctional nature of 3-(Tetrahydrofuran-3-yl)propanenitrile, possessing both a nitrile group and a tetrahydrofuran (B95107) ring, theoretically positions it as a valuable precursor for the synthesis of complex heterocyclic scaffolds. The nitrile group can undergo a variety of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions, to form nitrogen-containing heterocycles.
Concurrently, the tetrahydrofuran ring, a common motif in many biologically active molecules, can influence the stereochemistry and solubility of the resulting scaffolds. While direct examples are not present in the literature, one could envision its use in multi-component reactions to construct novel molecular frameworks.
Hypothetical Role as a Building Block for Advanced Pharmaceutical Intermediates and Research Compounds
In the realm of medicinal chemistry, the tetrahydrofuran nucleus is a privileged scaffold found in numerous pharmaceuticals. The propanenitrile side chain of this compound offers a reactive handle for elaboration into more complex functionalities. For instance, the nitrile could be a key component in the synthesis of various nitrogen-containing pharmacophores, such as pyrimidines, imidazoles, or triazoles.
The synthesis of analogues of existing drugs or the creation of new chemical entities for biological screening could potentially leverage this compound. However, without specific published research, its role remains speculative.
Theoretical Applications in Material Science Research for Polymer and Advanced Material Synthesis
In material science, nitrile-containing compounds are often employed as monomers or additives in polymer synthesis. The nitrile group can enhance polymer properties such as thermal stability and chemical resistance. The tetrahydrofuran moiety could impart flexibility and alter the solubility of the resulting polymer.
Theoretically, this compound could be polymerized through its nitrile group or incorporated as a side chain to modify the properties of existing polymers. Its potential use in the development of advanced materials, such as specialty polymers or functional coatings, is an area that warrants future investigation.
Sustainable Chemistry Principles in the Synthesis and Application of 3 Tetrahydrofuran 3 Yl Propanenitrile
Implementation of Green Solvents and Reagents in Synthetic Procedures
The choice of solvents and reagents is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents that contribute to air pollution and pose risks to human health. In the context of synthesizing 3-(Tetrahydrofuran-3-yl)propanenitrile, a shift towards greener alternatives is essential.
Water is considered the ultimate green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net For the synthesis of nitriles, aqueous conditions can be advantageous. For instance, nickel-catalyzed cyanation of allylic alcohols has been successfully demonstrated in water, highlighting the potential for aqueous media in nitrile synthesis. organic-chemistry.org Another approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org
Bio-based solvents, derived from renewable resources, offer another sustainable alternative. For the tetrahydrofuran (B95107) moiety, its synthesis from biomass-derived pentoses like L-arabinose presents a green route. nih.gov This approach avoids the use of petrochemical feedstocks.
Regarding reagents, traditional nitrile synthesis often involves highly toxic cyanides. A greener approach is the use of cyanide-free methods. One such method is the dehydration of aldoximes, which can be prepared from readily available aldehydes and hydroxylamine. nih.govmdpi.com This reaction can be performed in water, further enhancing its green credentials. nih.gov Another sustainable option is the use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net The use of such reagents significantly reduces the hazards associated with the synthesis of this compound.
Table 1: Comparison of Conventional and Green Solvents for Nitrile Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Dichloromethane, Toluene | Good solubility for many organic compounds | Volatile, toxic, often derived from petrochemicals |
| Green | Water | Non-toxic, non-flammable, readily available | Limited solubility for nonpolar compounds |
| Deep Eutectic Solvents | Low volatility, tunable properties, often biodegradable | Higher viscosity, potential for product separation challenges | |
| Bio-based Solvents | Renewable feedstock, often biodegradable | Can be more expensive than conventional solvents |
Catalytic Efficiency and Atom Economy in Relevant Reaction Pathways
Catalysis and atom economy are central tenets of green chemistry, aiming to maximize the efficiency of reactions and minimize waste generation. wikipedia.orgjocpr.com Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgrsc.org
Addition reactions are inherently atom-economical as they involve the combination of all reactant atoms into the final product. rsc.org In the synthesis of this compound, a potential atom-economical route could involve the hydrocyanation of a suitable unsaturated precursor. For example, the nickel-catalyzed reductive cyanation of epoxides using cyanogen (B1215507) bromide demonstrates good atom economy. mdpi.com
Catalytic processes are preferable to stoichiometric reactions as they use small amounts of a catalyst that can be recycled, reducing waste. For the cyanation step, transition metal catalysts, such as those based on nickel or palladium, can be employed to facilitate the reaction with high efficiency. organic-chemistry.orgresearchgate.net Iron catalysis, being more abundant and less toxic, is also an attractive green alternative. organic-chemistry.org
The synthesis of the tetrahydrofuran ring can also be achieved through catalytic methods. Iron-catalyzed C-H activation of ethers provides a green route to functionalized tetrahydrofurans. organic-chemistry.org Furthermore, the synthesis of functionalized tetrahydrofuran derivatives from biomass-derived 2,5-dimethylfuran (B142691) through cascade reactions showcases a sustainable catalytic approach. rsc.org
Table 2: Atom Economy of Different Reaction Types for Nitrile Synthesis
| Reaction Type | Generic Equation | Atom Economy | Byproducts |
| Substitution (e.g., Williamson ether synthesis followed by cyanation) | R-X + NaCN → R-CN + NaX | < 100% | Salt (e.g., NaX) |
| Addition (e.g., Hydrocyanation) | R-CH=CH₂ + HCN → R-CH(CN)CH₃ | 100% | None |
| Dehydration of Aldoxime | R-CH=NOH → R-CN + H₂O | < 100% | Water |
Enzyme-Catalyzed Transformations for Enhanced Selectivity and Environmental Friendliness in the Synthesis of Chiral Propanenitrile Derivatives
Enzymes are highly efficient and selective biocatalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, making them ideal for green chemistry applications. nih.govchemistryviews.org For the synthesis of chiral this compound, enzymatic methods offer significant advantages in achieving high enantioselectivity.
Aldoxime dehydratases are a class of enzymes that can catalyze the dehydration of aldoximes to nitriles without the need for toxic cyanide reagents. nih.govmdpi.comchemistryviews.org These enzymes have been shown to exhibit enantioselectivity, making them suitable for the synthesis of chiral nitriles. nih.govnih.gov By using either the (E)- or (Z)-isomer of a racemic aldoxime substrate, it is possible to obtain different enantiomers of the nitrile product with the same enzyme. chemistryviews.orgnih.gov This provides a versatile platform for asymmetric synthesis.
Another enzymatic approach for obtaining chiral nitriles is through the kinetic resolution of a racemic mixture. Nitrilases and nitrile hydratases are enzymes that can selectively hydrolyze one enantiomer of a racemic nitrile, leaving the other enantiomer in high enantiomeric excess. chimia.ch For instance, a dynamic kinetic resolution process has been developed for α-aminonitriles, combining enzymatic hydrolysis with in-situ racemization to achieve high yields of a single enantiomer. rsc.org
Halohydrin dehalogenases are another class of enzymes that can be used for the enantioselective synthesis of chiral β-hydroxy nitriles from epoxides, using cyanohydrins as a safe cyanide source. acs.orgacs.org This method has been successfully applied to a range of substrates, affording products with excellent optical purities. acs.org
Table 3: Enzymatic Approaches for the Synthesis of Chiral Nitriles
| Enzymatic Strategy | Enzyme Class | Substrate | Product | Key Advantage |
| Asymmetric Synthesis | Aldoxime Dehydratase | Racemic Aldoxime | Enantioenriched Nitrile | Cyanide-free, control of enantiomer via substrate geometry |
| Kinetic Resolution | Nitrilase / Nitrile Hydratase | Racemic Nitrile | Enantioenriched Nitrile and Amide/Acid | High enantioselectivity |
| Enantioselective Cyanation | Halohydrin Dehalogenase | Epoxide | Chiral β-Hydroxy Nitrile | Use of a safe cyanide source, high optical purity |
Q & A
Q. What are common synthetic routes for preparing derivatives of 3-(Tetrahydrofuran-3-yl)propanenitrile?
A frequently employed method involves photosensitized intermolecular carboimination reactions. For example, 2-((Diphenylmethylene)amino)-3-(tetrahydrofuran-3-yl)propanenitrile (a derivative) is synthesized by reacting acrylonitrile with a tetrahydrofuran-containing precursor under optimized photochemical conditions. Purification is achieved via silica-based column chromatography pre-treated with triethylamine (Et₃N) and eluted with pentane/ethyl acetate (17:3) . This approach balances yield (86%) and stereochemical control, though diastereomeric mixtures may form.
Q. How is column chromatography optimized for purifying nitrile-containing compounds like this compound derivatives?
Key optimizations include:
- Pre-basification of silica : Neutralizing acidic sites on silica with Et₃N minimizes decomposition of nitrile groups during purification .
- Eluent selection : Non-polar/polar solvent mixtures (e.g., pentane/EtOAc) improve separation efficiency while retaining compound stability.
- Gradient adjustment : Incremental increases in polar solvent ratios resolve closely eluting impurities.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Chemical shifts (referenced to CDCl₃ at δH = 7.26 ppm) and coupling constants (J values) confirm stereochemistry and substituent placement. For example, diastereomeric mixtures show split signals in NMR spectra .
- FT-IR : The nitrile stretch (C≡N) appears near 2240 cm⁻¹, while tetrahydrofuran C-O-C vibrations occur at ~1070 cm⁻¹.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address inseparable diastereomeric mixtures in this compound derivatives?
- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based) may resolve enantiomers.
- Crystallization strategies : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate isomers.
- Stereoselective synthesis : Modifying reaction conditions (e.g., asymmetric catalysis) to favor one diastereomer. highlights the challenge of isolating a 1:1 diastereomeric mixture, suggesting inherent limitations in current methods .
Q. What computational approaches predict physicochemical properties of nitrile-containing heterocycles?
- Quantum Chemistry (QSAR/QSPR) : Predicts solubility, logP, and reactivity using molecular descriptors derived from density functional theory (DFT) calculations .
- Neural Networks : Trained on datasets of nitrile analogs to forecast stability under varying pH and temperature.
- Statistical Thermodynamics : Models phase behavior (e.g., melting points) for crystalline derivatives.
Q. What mechanistic insights guide photosensitized carboimination reactions for synthesizing tetrahydrofuran-functionalized propanenitriles?
- Radical pathways : Photosensitizers (e.g., eosin Y) generate nitrile-stabilized radicals, enabling C–C bond formation with tetrahydrofuran precursors.
- Stereoelectronic control : Electron-deficient nitriles favor nucleophilic attack at the β-carbon of alkenes.
- Solvent effects : Non-polar solvents enhance radical lifetimes, improving yields. demonstrates the utility of this method for constructing complex nitrile frameworks .
Notes
- Stereochemical challenges and computational modeling are critical areas for further research.
- Methodological rigor in purification and characterization is essential to mitigate data variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
